molecular formula C17H22N4OS B2451763 N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105246-97-6

N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2451763
CAS RN: 1105246-97-6
M. Wt: 330.45
InChI Key: SLEUAQNSCRMURJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole compounds is characterized by the presence of a five-membered ring containing sulfur and two nitrogen atoms . This structure is thought to contribute to the low toxicity and high in vivo stability of these compounds .


Chemical Reactions Analysis

1,3,4-Thiadiazole compounds can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, nucleophilic substitution reactions at the sulfur atom, and reactions with nucleophiles at the carbon atom between the two nitrogen atoms .

Scientific Research Applications

Enhancement of Endurance Capacity and Recovery from Fatigue

1-BCP, a compound structurally similar to N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide, showed significant enhancement in the swimming endurance capacity of mice, indicating its potential in combating fatigue. It also improved the endogenous cellular antioxidant enzymes, further aiding the recovery process (Fan et al., 2014).

Antitubercular Activity

Derivatives of 1,3,4-thiadiazole exhibited significant in vitro antitubercular activity against various strains of Mycobacterium, showcasing their potential in the development of new antitubercular compounds (Asif, 2014).

Applications in Organic Optoelectronics

Benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole (BBT)-based materials, closely related to 1,3,4-thiadiazoles, have shown promising applications in organic optoelectronics due to their unique properties. The review highlights synthetic pathways and future research directions for these materials (Tam & Wu, 2015).

Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been recognized for their extensive pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, and antitumor activities. This review underlines the importance of these derivatives in drug development and their potential biological profiles (Mishra et al., 2015).

Future Directions

Research into 1,3,4-thiadiazole compounds is ongoing, with many researchers exploring their potential use in the treatment of various diseases . Future research will likely continue to explore the synthesis of new 1,3,4-thiadiazole derivatives and their potential biological activities.

properties

IUPAC Name

N-benzyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-15-19-20-16(23-15)14-8-10-21(11-9-14)17(22)18-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEUAQNSCRMURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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